1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid
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Description
“1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2228674-20-0 . It has a molecular weight of 283.37 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclobutane-1-carboxylic acid . The InChI code for the compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h11H,4-10H2,1-3H3,(H,17,18) .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 283.37 .Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Dipeptide Formation : A study by Didierjean, Boussard, and Aubry (2002) describes the synthesis of a pipecolic acid-containing dipeptide, highlighting the molecule's conformation and potential as a building block in peptide chemistry (Didierjean, Boussard, & Aubry, 2002).
Asymmetric Syntheses : Xue et al. (2002) explored the asymmetric syntheses of piperidinedicarboxylic acid derivatives from L-aspartic acid and beta-alanine, indicating the molecule's relevance in stereoselective synthesis processes (Xue, He, Roderick, Corbett, & Decicco, 2002).
Spiro[indole‐3,4′‐piperidin]‐2‐ones Synthesis : Research by Freund and Mederski (2000) demonstrates a synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid to spiro[indole-3,4′-piperidin]-2-ones, useful in medicinal chemistry for generating complex structures with potential pharmacological properties (Freund & Mederski, 2000).
Scale-up Synthesis Using Continuous Photo Flow Chemistry : Yamashita, Nishikawa, and Kawamoto (2019) investigated the continuous photo flow synthesis of a cyclobutane-1,3-Dicarboxylic acid derivative, illustrating the molecule's utility in large-scale synthesis and its application in material sciences and pharmacokinetics (Yamashita, Nishikawa, & Kawamoto, 2019).
Investigation of Lewis Pair Reactivity : Uhl et al. (2016) discussed the hydroalumination and hydrogallation of a sterically encumbered hydrazone, shedding light on the molecule's role in C–H bond activation and showcasing its potential in the development of new catalytic reactions (Uhl, Willeke, Hengesbach, Hepp, & Layh, 2016).
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLYELCHTVPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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